3-Methoxyphenylacetone

Description

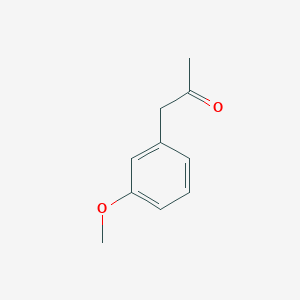

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMRRRLPDBJBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184359 | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-13-2 | |

| Record name | 3′-Methoxyphenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxyphenylacetone: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 3-Methoxyphenylacetone. This compound, also known as 1-(3-methoxyphenyl)propan-2-one, is a significant intermediate in the synthesis of various organic compounds, including those with activity in the central nervous system (CNS) and fragrance components.

Core Chemical Properties

3-Methoxyphenylacetone is a combustible liquid at room temperature. A summary of its key quantitative chemical and physical properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | |

| Boiling Point | 258-260 °C (lit.) | |

| Density | 1.911 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5252 (lit.) | |

| Solubility | Miscible with dimethyl sulfoxide. | [3] |

Chemical Structure

The systematic IUPAC name for this compound is 1-(3-methoxyphenyl)propan-2-one. Its structure is characterized by a phenyl ring substituted with a methoxy (B1213986) group at the meta position and an acetone (B3395972) group attached to the ring via a methylene (B1212753) bridge.

-

IUPAC Name: 1-(3-methoxyphenyl)propan-2-one[1]

-

Synonyms: 3-Methoxybenzyl methyl ketone, m-Methoxyphenylacetone[1]

-

CAS Number: 3027-13-2

-

SMILES String: CC(=O)CC1=CC(=CC=C1)OC[1]

-

InChI Key: RMMRRRLPDBJBQL-UHFFFAOYSA-N[1]

References

A Technical Guide to 1-(3-Methoxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-methoxyphenyl)propan-2-one, a key chemical intermediate. It includes its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and application, and visual representations of relevant chemical pathways.

Core Chemical Identifiers

-

IUPAC Name: 1-(3-methoxyphenyl)propan-2-one[1]

-

CAS Number: 3027-13-2[2]

-

Synonyms: 3-Methoxybenzyl methyl ketone, m-Methoxybenzyl methyl ketone, m-Methoxyphenylacetone, meta-Methoxyphenylacetone[3]

Quantitative Data

A summary of the key physical and chemical properties of 1-(3-methoxyphenyl)propan-2-one is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2][4] |

| Appearance | Clear pale yellow to yellow liquid/oil | [5] |

| Density | 1.911 g/mL at 25 °C (lit.) | [4][6] |

| Boiling Point | 258-260 °C (lit.) | [4][6] |

| Refractive Index | n20/D 1.5252 (lit.) | [4][6] |

| Solubility | Miscible with dimethyl sulfoxide. | [7] |

| Assay (GC) | ≥96.0% - 97% | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis of 1-(3-methoxyphenyl)propan-2-one and its application in the synthesis of Central Nervous System (CNS) active compounds and optically active cyanohydrins are provided below.

Green Synthesis of 1-(3-methoxyphenyl)propan-2-one

This protocol describes an environmentally friendly method for the synthesis of 1-(3-methoxyphenyl)propan-2-one.

Materials:

-

Magnesium powder

-

Anhydrous aluminum trichloride

-

m-Methoxybromobenzene

-

Tetrahydrofuran (B95107) (THF)

-

3mol/L Hydrochloric acid

Procedure:

-

Grignard Reagent Formation:

-

In a reactor equipped with a reflux condenser and a dropping funnel, add magnesium powder and anhydrous aluminum trichloride.

-

Slowly add a mixed solution of m-methoxybromobenzene and tetrahydrofuran (THF) from the dropping funnel.

-

Control the reaction temperature at 30-80 °C to maintain a slightly boiling state.

-

After the addition is complete, heat the mixture to reflux for 0.5-1.0 hour to ensure the complete reaction of magnesium and formation of the Grignard reagent.[7]

-

-

Reaction with Propionitrile:

-

Slowly add propionitrile dropwise to the Grignard reagent under stirring.

-

After the addition is complete, continue the reaction for an additional 1.0-2.0 hours.[7]

-

-

Hydrolysis and Extraction:

-

After the reaction is complete, slowly add 3mol/L hydrochloric acid dropwise under a cold water bath to decompose the addition product.

-

Separate the inorganic phase to isolate the crude product.[7]

-

Synthesis of CNS Active Compounds: An Exemplary Pathway to Tapentadol (B1681240) Precursors

1-(3-methoxyphenyl)propan-2-one is a precursor in the synthesis of various CNS active compounds.[5] A closely related compound, 1-(3-methoxyphenyl)propan-1-one, is a key starting material for the synthesis of Tapentadol, a centrally acting analgesic. The following protocol outlines a synthetic route inspired by Tapentadol synthesis, illustrating how a methoxyphenylpropanone structure can be utilized.

Materials:

-

1-(3-methoxyphenyl)propan-1-one

-

N-Methyl-N-methylene-methaneaminium chloride

-

Acetyl chloride

-

L-(-)-dibenzoyltartaric acid

Procedure:

-

Mannich Reaction:

-

React 1-(3-methoxyphenyl)propan-1-one with N-Methyl-N-methylene-methaneaminium chloride in the presence of acetyl chloride and acetonitrile as a solvent. This reaction yields 1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one.[5]

-

-

Resolution:

Preparation of Optically Active Cyanohydrins via Enzymatic Synthesis

1-(3-methoxyphenyl)propan-2-one is employed in the preparation of optically active cyanohydrins, which are valuable chiral building blocks in organic synthesis.[5] The following is a general protocol for the enzymatic synthesis of cyanohydrins from ketones.

Materials:

-

1-(3-methoxyphenyl)propan-2-one

-

(R)- or (S)-Hydroxynitrile lyase (HNL)

-

Hydrogen cyanide (HCN) or a cyanide source (e.g., KCN)

-

Organic solvent (e.g., ethyl acetate (B1210297), di-iso-propylether)

-

Aqueous buffer (e.g., citrate (B86180) or acetate buffer, pH < 7)

Procedure:

-

Reaction Setup:

-

Dissolve 1-(3-methoxyphenyl)propan-2-one in an organic solvent.

-

To suppress the non-enzymatic, racemic reaction, the pH of the aqueous buffer containing the enzyme should be maintained below 7, preferably between 3 and 6.5.[8]

-

-

Enzymatic Reaction:

-

Add the aqueous buffer solution containing the hydroxynitrile lyase to the organic solution of the ketone.

-

Add the cyanide source to the biphasic mixture.

-

Stir the reaction mixture at a controlled temperature until the desired conversion is achieved. The progress of the reaction can be monitored by techniques such as GC or HPLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, separate the organic layer.

-

Wash, dry, and concentrate the organic phase to isolate the optically active cyanohydrin.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key chemical pathways involving 1-(3-methoxyphenyl)propan-2-one.

Caption: Green Synthesis of 1-(3-methoxyphenyl)propan-2-one.

Caption: Exemplary workflow for CNS drug synthesis.

References

- 1. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 2. Hydroxynitrile Lyase-Catalyzed Enantioselective Conversion of Ketones into Cyanohydrins | TU Delft Repository [repository.tudelft.nl]

- 3. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 5. US9663456B2 - Intermediate of tapentadol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 8. US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-Methoxybenzyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxybenzyl methyl ketone (also known as 3-methoxyphenylacetone), a significant chemical intermediate. The information presented is intended to support research and development activities by providing reliable physical data and standardized experimental protocols for its characterization.

Core Physical and Chemical Properties

3-Methoxybenzyl methyl ketone is an aromatic ketone that serves as a precursor in the synthesis of various compounds, including those with activity in the central nervous system.[1] A precise understanding of its physical properties is essential for its handling, reaction optimization, and quality control.

Structural and General Data

-

IUPAC Name: 1-(3-methoxyphenyl)propan-2-one[2]

-

Synonyms: 3-Methoxyphenylacetone, m-Methoxyphenyl acetone (B3395972), 3-Methoxybenzyl methyl ketone[1][2][3]

-

Appearance: Pale Yellow Oil[4]

Quantitative Physical Properties

The quantitative physical data for 3-Methoxybenzyl methyl ketone are summarized in the table below. These values are critical for predicting its behavior in various chemical and physical processes.

| Property | Value | Units | Conditions | Reference(s) |

| Boiling Point | 258 - 260 | °C | at 1 atm | [1][4] |

| 532.2 | K | at 1 atm | [5] | |

| Melting Point | < 25 | °C | - | [4] |

| Density | 1.911 | g/mL | at 25 °C | [1][4] |

| Refractive Index | 1.5252 | - | at 20 °C | [1][4] |

| Solubility | Miscible | - | - | [1][4] |

| 50 | mg/mL | - | [6] |

Note on Data Discrepancies: The reported density of 1.911 g/mL is unusually high for a compound of this nature and may be an error in the source data.[1][4] For comparison, the structurally similar isomer 4-methoxybenzyl methyl ketone has a reported density of 1.067 g/mL at 25 °C.[7][8] The melting point is not precisely defined in the literature, but its description as an oil indicates it is liquid at room temperature.[4]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid chemical compound such as 3-Methoxybenzyl methyl ketone.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] The Thiele tube method provides an efficient means for determining this value for small sample quantities.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 300 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil or paraffin (B1166041) oil

-

Burner or hot plate

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add a few milliliters of 3-Methoxybenzyl methyl ketone into the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is high enough to immerse the sample but the open end of the test tube remains above the oil.[10]

-

Gently heat the side arm of the Thiele tube.[10] Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[10] Record this temperature.

Density Measurement

Density is the mass of a substance per unit volume (ρ = m/V).[11] It can be determined accurately by measuring the mass of a precisely known volume of the liquid.

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Volumetric flask or pycnometer (e.g., 10 mL or 25 mL)

-

Pipette

-

Thermometer

Procedure:

-

Ensure the volumetric flask or pycnometer is clean and completely dry.

-

Measure and record the mass of the empty, dry flask (m₁).[11]

-

Carefully fill the flask with 3-Methoxybenzyl methyl ketone up to the calibration mark. Use a pipette for the final additions to ensure accuracy.

-

Measure and record the mass of the filled flask (m₂).[11]

-

The mass of the liquid (m) is calculated as m = m₂ - m₁.

-

The volume (V) is the calibrated volume of the flask.

-

Calculate the density using the formula ρ = m/V.

-

Measure and record the ambient temperature, as density is temperature-dependent. For higher accuracy, repeat the measurement multiple times and calculate the average.[12]

Solubility Determination

Solubility provides insight into the polarity and potential intermolecular interactions of a compound. A qualitative assessment can be performed using a range of common laboratory solvents.

Apparatus:

-

Small test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

Solvents (e.g., water, ethanol, diethyl ether, dimethyl sulfoxide, 5% aq. HCl, 5% aq. NaOH)

Procedure:

-

Place a small, measured amount of 3-Methoxybenzyl methyl ketone (e.g., 25 mg or 0.05 mL) into a series of clean, dry test tubes.[13]

-

To each tube, add a small volume (e.g., 0.75 mL) of a different solvent in portions.[13]

-

After each addition, vigorously shake or vortex the tube to facilitate mixing.[13]

-

Observe whether the sample dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

-

For aqueous acid and base tests, observation of dissolution indicates a reaction to form a water-soluble salt.[14] This suggests the presence of basic or acidic functional groups, respectively.

Visualization of Experimental Workflow

The logical flow for characterizing the primary physical properties of a novel or uncharacterized liquid chemical is depicted below. This workflow ensures a systematic and comprehensive analysis.

References

- 1. 3-METHOXYPHENYLACETONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxyphenyl acetone [webbook.nist.gov]

- 4. 3-METHOXYPHENYLACETONE price,buy 3-METHOXYPHENYLACETONE - chemicalbook [chemicalbook.com]

- 5. 3-Methoxyphenyl acetone [webbook.nist.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. chembk.com [chembk.com]

- 8. 4-Methoxyphenylacetone = 97 122-84-9 [sigmaaldrich.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

Navigating the Solubility Landscape of 3-Methoxyphenylacetone: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 22, 2025 – As a key intermediate in the synthesis of various centrally active compounds and other fine chemicals, a thorough understanding of the solubility of 3-Methoxyphenylacetone (3-MPA) in organic solvents is critical for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and logical workflows for its synthesis and analysis, empowering researchers to optimize reaction conditions, purification processes, and analytical methods.

Core Topic: Solubility of 3-Methoxyphenylacetone in Organic Solvents

3-Methoxyphenylacetone, a substituted phenylacetone, is a versatile building block in organic synthesis. Its solubility profile dictates the choice of reaction media, extraction solvents, and chromatographic conditions. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide consolidates qualitative information and provides a framework for its experimental determination.

Data Presentation: Solubility Profile

Based on chemical principles and available data for structurally similar compounds, the following table summarizes the expected solubility of 3-Methoxyphenylacetone in a range of common organic solvents. It is important to note that these are qualitative or estimated values, and experimental verification is recommended for precise applications. The principle of "like dissolves like" suggests that 3-MPA, a moderately polar molecule, will exhibit good solubility in polar aprotic and some polar protic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Polarity (Relative) | Expected Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Miscible[1][2][3] |

| Acetone | CH₃COCH₃ | High | Soluble | |

| Acetonitrile | CH₃CN | High | Soluble | |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble | |

| Polar Protic | Ethanol | C₂H₅OH | High | Soluble |

| Methanol | CH₃OH | High | Soluble | |

| Nonpolar | Toluene | C₇H₈ | Low | Sparingly Soluble |

| Hexane | C₆H₁₄ | Low | Insoluble | |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble |

Experimental Protocols

To facilitate the precise quantification of 3-Methoxyphenylacetone solubility, the following detailed experimental protocols are provided. These methods are based on established principles of solubility determination and analytical chemistry.

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

3-Methoxyphenylacetone (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Methoxyphenylacetone to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed in the shaker bath for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification by GC-MS:

-

Prepare a series of calibration standards of 3-Methoxyphenylacetone in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated GC-MS method (see Protocol 2).

-

Determine the concentration of 3-Methoxyphenylacetone in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-Methoxyphenylacetone.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent).

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

Data Analysis:

-

Identify 3-Methoxyphenylacetone by its retention time and characteristic mass spectrum.

-

Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Mandatory Visualizations

To further elucidate the practical applications and analytical workflows related to 3-Methoxyphenylacetone, the following diagrams are provided.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxyphenylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for 3-Methoxyphenylacetone. Due to the limited availability of experimentally verified public data, this guide presents a comprehensive predicted ¹H and ¹³C NMR dataset. These predictions are based on established principles of NMR spectroscopy and comparative analysis with structurally analogous compounds. This document also outlines a standard experimental protocol for the acquisition of such data and includes visualizations to clarify the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Methoxyphenylacetone is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methoxyphenylacetone

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | H-5 |

| ~6.80 | m | 3H | H-2, H-4, H-6 |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.65 | s | 2H | -CH₂- |

| ~2.15 | s | 3H | -C(O)CH₃ |

Note: Predicted data is based on typical chemical shifts for aromatic ketones and methoxy-substituted benzene (B151609) derivatives in a standard deuterated solvent like CDCl₃. 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 3-Methoxyphenylacetone will show signals for each of the ten unique carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methoxyphenylacetone

| Chemical Shift (δ) (ppm) | Assignment |

| ~207.0 | C=O |

| ~159.8 | C-3 |

| ~135.5 | C-1 |

| ~129.5 | C-5 |

| ~121.0 | C-6 |

| ~114.5 | C-4 |

| ~112.0 | C-2 |

| ~55.2 | -OCH₃ |

| ~50.0 | -CH₂- |

| ~29.0 | -C(O)CH₃ |

Note: Predicted data is based on typical chemical shift values for aromatic ketones and substituted aromatic compounds.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as 3-Methoxyphenylacetone.

3.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3-Methoxyphenylacetone for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

3.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

3.3 Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the chemical structure of 3-Methoxyphenylacetone and a generalized workflow for NMR analysis.

Caption: Chemical structure of 3-Methoxyphenylacetone.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Methoxyphenylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-methoxyphenylacetone. The information herein is intended to support researchers and professionals in drug development and related scientific fields in the identification and characterization of this compound. This document outlines the key mass spectral data, the experimental protocol for its acquisition, and a proposed fragmentation pathway.

Executive Summary

3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, is a chemical compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol .[1][2] Its characterization by mass spectrometry is crucial for its identification in various applications, including as a precursor in the synthesis of certain amphetamines.[3] Under electron ionization, 3-methoxyphenylacetone undergoes predictable fragmentation, yielding a characteristic mass spectrum. The primary fragmentation processes involve benzylic cleavage and subsequent rearrangements, leading to a prominent base peak and several diagnostic ions.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of 3-methoxyphenylacetone is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance (%) | Proposed Ion Structure |

| 43 | 100 | [CH₃CO]⁺ |

| 91 | 35-45 | [C₇H₇]⁺ |

| 121 | 75-85 | [CH₃OC₇H₆]⁺ |

| 164 | 5-15 | [C₁₀H₁₂O₂]⁺• (Molecular Ion) |

Experimental Protocol

The mass spectral data for 3-methoxyphenylacetone is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a standard methodology for this analysis.

3.1 Instrumentation

-

Gas Chromatograph: A system such as an HP-5890 GC, or equivalent, equipped with a capillary column suitable for separating semi-volatile organic compounds (e.g., a stationary phase like Rtx-1 or Rtx-200).

-

Mass Spectrometer: A mass selective detector, such as an HP-5970 MSD, or an equivalent single-quadrupole or ion trap mass spectrometer.

3.2 GC-MS Parameters

-

Injection Mode: Splitless or split injection.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

3.3 Mass Spectrometry Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-450.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the sample solvent.

3.4 Sample Preparation A dilute solution of 3-methoxyphenylacetone in a suitable volatile solvent (e.g., methanol (B129727) or ethyl acetate) is prepared at a concentration of approximately 1 mg/mL. A 1 µL aliquot of this solution is then injected into the GC-MS system.

Fragmentation Pathway Analysis

The fragmentation of 3-methoxyphenylacetone upon electron ionization follows logical pathways characteristic of ketones and aromatic ethers. The proposed fragmentation mechanism is initiated by the removal of an electron from the molecule to form the molecular ion (m/z 164).

The primary and most favored fragmentation is the alpha-cleavage of the carbon-carbon bond adjacent to the carbonyl group (benzylic cleavage). This results in the formation of the stable acetyl cation ([CH₃CO]⁺) at m/z 43 , which is observed as the base peak in the spectrum, and a neutral 3-methoxybenzyl radical.

An alternative fragmentation pathway involves the formation of the 3-methoxybenzyl cation at m/z 121 . This ion is highly abundant due to the resonance stabilization afforded by the aromatic ring and the methoxy (B1213986) group.

The ion at m/z 91 is likely the tropylium (B1234903) ion, a common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) moiety. It is formed from the m/z 121 precursor through the loss of a neutral formaldehyde (B43269) (CH₂O) molecule via a rearrangement process.

The following diagram illustrates the proposed fragmentation pathways.

Caption: Proposed EI-MS fragmentation pathway for 3-methoxyphenylacetone.

References

An In-depth Technical Guide to 3-Methoxyphenylacetone: Physicochemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenylacetone, a substituted aromatic ketone, serves as a significant intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant molecules. This technical guide provides a comprehensive overview of the available physicochemical data for 3-Methoxyphenylacetone. While a definitive crystal structure and detailed molecular geometry from X-ray crystallography are not publicly available, this document consolidates known physical and spectroscopic properties. Furthermore, it outlines the general experimental methodologies employed for the characterization of such compounds and illustrates its utility as a synthetic precursor.

Physicochemical Properties

While a crystal structure for 3-Methoxyphenylacetone has not been reported in publicly accessible databases, a summary of its known physicochemical properties is presented below. These parameters are crucial for its handling, characterization, and application in synthetic protocols.

General and Physical Properties

The general and physical properties of 3-Methoxyphenylacetone are summarized in Table 1. This data is essential for its identification and for designing experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 3027-13-2 | [2] |

| Appearance | Liquid | |

| Boiling Point | 258-260 °C (lit.) | |

| Density | 1.911 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5252 (lit.) |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of 3-Methoxyphenylacetone. While detailed bond lengths and angles from X-ray crystallography are unavailable, spectroscopic methods provide valuable insights into its molecular structure.

| Spectroscopic Data | Identifiers |

| SMILES | COc1cccc(CC(C)=O)c1 |

| InChI | 1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 |

| InChIKey | RMMRRRLPDBJBQL-UHFFFAOYSA-N |

Molecular Geometry

In the absence of crystallographic data, computational modeling methods, such as Density Functional Theory (DFT), could be employed to predict the molecular geometry of 3-Methoxyphenylacetone, including bond lengths, bond angles, and dihedral angles. However, experimentally determined values are not currently available in the literature.

Experimental Protocols

The characterization of 3-Methoxyphenylacetone and compounds of its nature relies on a suite of standard analytical techniques.

Determination of Physical Properties

-

Boiling Point: The boiling point is typically determined by distillation. The sample is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded. For accuracy, this is often performed under reduced pressure.

-

Density: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments allow for the precise measurement of the mass of a known volume of the substance at a specific temperature.

-

Refractive Index: The refractive index is measured using a refractometer. This instrument measures the extent to which light is bent when it passes from air into the sample, which is a characteristic property of the substance.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A sample is exposed to infrared radiation, and the absorption of radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed molecular structure of organic compounds. These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the connectivity of atoms in the molecule.

Synthetic Utility

3-Methoxyphenylacetone is a valuable precursor in the synthesis of various chemical entities. Its primary documented use is in the synthesis of substituted amphetamines and other psychoactive substances.[3] This makes it a compound of interest in forensic chemistry and toxicology.

Below is a generalized workflow illustrating the role of 3-Methoxyphenylacetone as a synthetic precursor.

Conclusion

3-Methoxyphenylacetone is a chemically significant molecule with well-defined physicochemical properties and established utility as a synthetic precursor. While its solid-state structure remains to be elucidated by X-ray crystallography, the existing data provides a solid foundation for its application in research and development. Future studies involving single-crystal X-ray diffraction would be invaluable in providing a definitive understanding of its three-dimensional molecular geometry and intermolecular interactions.

References

3-Methoxyphenylacetone: A Technical Guide to Potential Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive toxicological evaluation. 3-Methoxyphenylacetone is a chemical for research and laboratory use only. Its toxicological properties have not been fully investigated. All handling and experimental procedures should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, following established laboratory safety protocols.

Introduction

3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, is an aromatic ketone of interest in synthetic organic chemistry. As with any chemical substance, a thorough understanding of its potential hazards and toxicity is paramount for ensuring the safety of laboratory personnel and for accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the currently available information regarding the potential hazards and toxicity of 3-Methoxyphenylacetone. Due to the limited direct toxicological data for this specific compound, this guide also incorporates data from structurally similar compounds, namely 4-Methoxyphenylacetone, 2-Methoxyphenylacetone, and the parent compound, Phenylacetone (B166967), to infer potential risks. Furthermore, this guide outlines standard experimental protocols for assessing chemical toxicity, in accordance with internationally recognized guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of 3-Methoxyphenylacetone is presented in Table 1. These properties are essential for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as for determining appropriate handling and storage procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | Yellow Liquid | [1][2] |

| Boiling Point | 258 - 260 °C | [1][3] |

| Flash Point | > 110 °C | [1][3] |

| CAS Number | 3027-13-2 | [1][2] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 3-Methoxyphenylacetone is not currently classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, some suppliers indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation[3][4]. It is crucial to note that the toxicological properties have not been fully investigated, and therefore, it should be handled with caution[1][5][6].

Potential Toxicological Effects (Inferred from Structurally Related Compounds)

Due to the scarcity of direct toxicological data for 3-Methoxyphenylacetone, this section summarizes available data for structurally analogous compounds to provide an indication of potential hazards.

Acute Toxicity

Acute toxicity refers to the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually 24 hours)[7]. The primary measure of acute toxicity is the median lethal dose (LD50), the dose required to kill half the members of a tested population.

| Compound | Route | Species | LD50 | Reference |

| 4-Methoxyphenylacetone | Oral | Rat | 3330 mg/kg | [8][9] |

| Phenylacetone | Intraperitoneal | Mouse | 540 mg/kg | [10] |

Based on the data for 4-Methoxyphenylacetone, 3-Methoxyphenylacetone may have a relatively low acute oral toxicity. However, the data for Phenylacetone suggests that parenteral routes of exposure could be significantly more toxic.

Irritation

Several sources suggest that phenylacetone and its methoxy-substituted analogs are irritants.

-

4-Methoxyphenylacetone: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[8][11].

-

2-Methoxyphenylacetone: May cause skin, eye, and respiratory tract irritation[6][12].

Therefore, it is prudent to assume that 3-Methoxyphenylacetone is also an irritant to the skin, eyes, and respiratory system.

Other Toxicological Endpoints

There is no available data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of 3-Methoxyphenylacetone or its close structural analogs.

Potential Metabolic Pathways

The metabolic fate of 3-Methoxyphenylacetone has not been specifically studied. However, insights can be drawn from the metabolism of amphetamine and phenylacetone. Amphetamine can be metabolized via oxidative deamination to phenylacetone in the human liver, a reaction mediated by flavin-containing monooxygenase 3 (FMO3)[1]. Phenylacetone itself can be further metabolized. In rabbit liver preparations, phenylacetone is primarily reduced to the corresponding alcohol, with smaller amounts of benzoic acid also formed[15].

Based on this, a putative metabolic pathway for 3-Methoxyphenylacetone can be proposed. The methoxy (B1213986) group may also be subject to O-demethylation.

References

- 1. Phenylacetone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro cytotoxicity of aromatic aerobic biotransformation products in bluegill sunfish BF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gov.uk [gov.uk]

- 6. 2-Methoxyphenylacetone(5211-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. 4-Methoxyphenylacetone [chembk.com]

- 9. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 10. Phenylacetone - Hazardous Agents | Haz-Map [haz-map.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. 2-Methoxyphenylacetone | C10H12O2 | CID 78887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phenylacetone - Sciencemadness Wiki [sciencemadness.org]

- 14. Phenylacetone(103-79-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. In vitro metabolism of phenylacetone, phenyl-2-butanone, and 3-methyl-1-phenyl-2-butanone by rabbit liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of 3-Methoxyphenylacetone Synthesis

Introduction

3-Methoxyphenylacetone, also known as m-methoxybenzyl methyl ketone, is a chemical intermediate with the formula C₁₀H₁₂O₂.[1][2][3] It serves as a significant precursor in the synthesis of various compounds, including certain amphetamines and other centrally active agents, making it a compound of interest in pharmaceutical and forensic research.[1][4] This document provides a comprehensive overview of the historical development and discovery of synthetic routes for 3-Methoxyphenylacetone and its isomers, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Historical Overview and Evolution of Synthetic Methodologies

The synthesis of phenylacetones, including the methoxy-substituted analogues, has been a subject of chemical research for many decades, driven by their utility as intermediates for pharmaceuticals like L-alpha-methyldopa, an antihypertensive drug.[5] Early methods for producing these compounds were often plagued by issues such as low yields, the use of hazardous materials, and complex procedures.

Initial approaches documented in patent literature include:

-

Oxidation of Phenylpropenes: A British patent described the synthesis by reacting a substituted propylene (B89431) with peroxides like peracetic acid, followed by treatment with an acidic substance. However, this method suffered from low yields in the acid treatment step and the inherent explosion risk associated with peroxides.[5][6]

-

From Phenylacetonitriles: An early method published in the Journal of the American Chemical Society involved reacting a substituted phenylacetonitrile (B145931) with sodium ethoxide, followed by hydrolysis. This route was hampered by low yields in the hydrolysis step and required the synthesis of the starting nitrile, lengthening the overall process.[5][6]

These early methods laid the groundwork for the development of more efficient and safer synthetic strategies. Over time, research has focused on utilizing more accessible starting materials, milder reaction conditions, and advanced catalytic systems to improve yield and purity.

Key Synthetic Approaches

Several distinct strategies for the synthesis of methoxyphenylacetones have been developed. The following sections detail some of the most notable methods, highlighting the diversity of chemical pathways explored.

Wacker-Type Oxidation

A significant advancement in phenylacetone (B166967) synthesis came with the application of palladium-catalyzed oxidation, analogous to the Wacker process. A process detailed in U.S. Patent 4,638,094 describes the reaction of a 3-(substituted-phenyl)propylene with an alkyl nitrite (B80452) in the presence of a palladium catalyst. This method offered high conversion rates and good yields for a variety of substituted phenylacetones.[5]

Synthesis from Benzaldehydes

Another classical approach involves building the acetone (B3395972) side-chain onto a benzaldehyde (B42025) precursor. A French patent outlines a method where 4-methoxybenzaldehyde (B44291) is reacted with an α-chloropropionate under strongly basic conditions, followed by treatment with a strong acid. The main drawback of this route was the high cost and limited availability of the starting materials.[6] A more detailed procedure for the ortho-isomer, which can be adapted, involves the condensation of o-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene (B7858105) derivative.[7]

Synthesis from Natural Oils

A novel and environmentally friendly approach utilizes natural essential oils, which are rich in anethole (B165797) (1-methoxy-4-(prop-1-en-1-yl)benzene), a constitutional isomer of the typical starting material for p-methoxyphenylacetone. A Chinese patent describes a method for synthesizing p-methoxyphenylacetone from fennel oil.[6] The process employs a Schiff base-copper(II) or -nickel(II) complex as a catalyst and hydrogen peroxide as the oxidant in an ethanol (B145695) or 1,4-dioxane (B91453) solvent. This method is noted for its simple operation and use of readily available, renewable starting materials.[6]

Multi-step Synthesis in Flow Reactors

Modern synthetic chemistry has seen a shift towards continuous flow processes, which offer advantages in safety, scalability, and process control. A three-step synthesis of 4-(4-methoxyphenyl)butan-2-one (a related compound) from 4-methoxybenzyl alcohol has been successfully demonstrated in a telescoped flow system using micropacked bed reactors.[8] This system integrates oxidation, C-C coupling, and reduction steps into a continuous sequence, achieving significantly higher yields compared to batch processes.[8]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods for methoxyphenylacetone and related compounds, providing a comparative overview of their efficiencies.

| Method/Patent | Starting Material(s) | Key Reagents/Catalyst(s) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| U.S. Patent 4,638,094 (Example 1) | 3-Phenylpropylene, Methyl nitrite | PdCl₂, CuCl, Methyl alcohol, Water | 25 | 2 | 100 | 85 | [5] |

| U.S. Patent 4,638,094 (Example 67) | 3-(4-Hydroxy-3-methoxyphenyl)propylene | Bis(acetonitrile)palladium(II) chloride | 25 | 2 | 100 | 82 | [5] |

| U.S. Patent 4,638,094 (Example 3) | 3-(3,4-Dimethoxyphenyl)propylene | PdCl₂, CuCl₂, Methyl alcohol, Water | 25 | 2 | 100 | 83 | [5] |

| CN101792380A | Fennel Oil (Anethole) | Dehydroabietylamine (B24195) Schiff base-Cu(II), H₂O₂ | 80 | 20 | 84.91 | 47.44 | [6] |

| Flow Synthesis (Telescoped) | 4-Methoxybenzyl alcohol, Acetone | AuPd/TiO₂, Anatase TiO₂, Pt/TiO₂, H₂, O₂ | 115-130 | N/A | N/A | 48 | [8] |

| Organic Syntheses (o-isomer) | o-Methoxybenzaldehyde, Nitroethane | Ethylenediammonium diacetate, Iron, FeCl₃, HCl | 75-100 | >4 | N/A | 63-71 | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis of p-Methoxyphenylacetone from Fennel Oil

Adapted from CN101792380A[6]

1. Catalyst Preparation: The dehydroabietylamine Schiff base-copper(II) complex is synthesized separately according to literature procedures.

2. Reaction Setup: A 20L reaction vessel is charged with 2000g of fennel oil, 1580g of ethanol, 13g of the Schiff base-copper(II) catalyst, and 14g of a surfactant (e.g., OP-10).

3. Oxidation: The mixture is stirred uniformly. 665g of hydrogen peroxide (H₂O₂) is added dropwise.

4. Reaction Conditions: The temperature is controlled at 80°C, and the reaction is maintained for 20 hours.

5. Workup and Analysis: After the reaction period, the mixture is allowed to cool. The reaction liquid is analyzed by gas chromatography to determine the conversion rate of fennel oil and the selectivity for p-methoxyphenylacetone. In one example, this yielded a conversion rate of 84.91% and a yield of 47.44%.[6]

Protocol 2: Synthesis of 4-Hydroxy-3-methoxyphenylacetone via Wacker-Type Oxidation

Adapted from U.S. Patent 4,638,094[5]

1. Reaction Setup: A reaction vessel is charged with 0.10 mole of 3-(4-hydroxy-3-methoxyphenyl)propylene as the starting material, 0.5 liter of methyl alcohol, 36g of water, and 0.006 mole of bis(acetonitrile)palladium(II) chloride as the catalyst.

2. Reagent Addition: 0.25 mole of methyl nitrite is introduced into the reaction system.

3. Reaction Conditions: The reaction is carried out at a temperature of 25°C for 2 hours.

4. Analysis: Upon completion, the unreacted starting material and the desired product are quantitatively analyzed. This specific example resulted in 100% conversion of the starting material and a yield of 82% for the desired product.[5]

Visualizing Synthetic Pathways

The relationships between different starting materials and the synthetic routes to methoxyphenylacetone can be visualized to better understand the landscape of its synthesis.

Caption: Overview of major synthetic routes to 3-Methoxyphenylacetone.

Experimental Workflow Diagram

The specific steps involved in a synthesis can be laid out in a workflow diagram, as illustrated for the synthesis from fennel oil.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. 1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Methoxyphenyl)acetone | 3027-13-2 | FM69954 | Biosynth [biosynth.com]

- 5. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]

- 6. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

The Chemical Stability and Degradation of 3-Methoxyphenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenylacetone (3-MPA), a chemical intermediate with applications in the synthesis of various organic compounds, possesses a chemical structure susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of related manufacturing processes and final products. This technical guide provides a comprehensive overview of the potential chemical stability and degradation pathways of 3-Methoxyphenylacetone. Due to the limited availability of direct studies on 3-MPA, this guide extrapolates potential degradation mechanisms based on the known reactivity of its core functional groups: the methoxy-substituted aromatic ring and the ketone side chain. Standard protocols for forced degradation studies and the analytical techniques for identifying and quantifying potential degradants are also detailed.

Introduction

3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, is a ketone derivative of anisole (B1667542). Its stability is a critical parameter in pharmaceutical and chemical manufacturing, as degradation can lead to the formation of impurities, potentially impacting product yield, purity, and safety. This document outlines the theoretical degradation pathways of 3-MPA under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, it provides a framework for the experimental validation of these pathways.

Physicochemical Properties of 3-Methoxyphenylacetone

A summary of the key physicochemical properties of 3-Methoxyphenylacetone is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | N/A |

| Molecular Weight | 164.20 g/mol | N/A |

| Appearance | Liquid | [1][2] |

| Boiling Point | 258-260 °C | [1][3] |

| Flash Point | >113 °C | [1] |

| Solubility | Data not readily available; likely soluble in organic solvents. | [1] |

| Chemical Stability | Stable under recommended storage temperatures and pressures. | [1][2][3] |

Potential Degradation Pathways

The degradation of 3-Methoxyphenylacetone can be anticipated by considering the reactivity of its methoxy (B1213986) and ketone functional groups. The following sections outline the hypothesized degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis of the methoxy group (ether linkage) is a potential degradation pathway, particularly under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack by water, leading to the formation of 3-hydroxyphenylacetone and methanol (B129727).

-

Base-Catalyzed Hydrolysis: While ethers are generally stable to bases, cleavage can occur under harsh conditions, although this is less common than acid-catalyzed hydrolysis.

Oxidative Degradation

The methoxybenzene moiety and the ketone functional group are both susceptible to oxidation.

-

Oxidation of the Methoxy Group: Oxidation of methoxy-substituted benzenes can lead to the formation of p-benzoquinones or phenols[4]. For 3-MPA, this could result in the formation of quinone-like structures or demethylation to 3-hydroxyphenylacetone.

-

Oxidation of the Acetone Side Chain: The benzylic position (the carbon atom attached to the phenyl ring and the carbonyl group) is susceptible to oxidation, which could lead to the formation of a variety of products, including carboxylic acids or smaller ketones through cleavage of the side chain.

-

Oxidation of the Aromatic Ring: Strong oxidizing agents can lead to the opening of the aromatic ring, resulting in a complex mixture of smaller, aliphatic degradation products.

Photolytic Degradation

Aromatic ketones are known to be photosensitive and can undergo degradation upon exposure to light, particularly UV radiation.

-

Photoreduction: Aromatic ketones can undergo photoreduction in the presence of a hydrogen donor to form the corresponding alcohol[5]. In the case of 3-MPA, this would yield 1-(3-methoxyphenyl)propan-2-ol.

-

Norrish-Type Reactions: Ketones can undergo Norrish Type I or Type II cleavage upon photoexcitation. For 3-MPA, a Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atoms, leading to radical intermediates that can then form a variety of products.

-

Photodegradation of the Methoxy Group: Photocatalytic degradation of the anisole moiety can lead to the formation of phenol[6]. This suggests that under photolytic stress, 3-MPA could degrade to 3-hydroxyphenylacetone.

Thermal Degradation

Elevated temperatures can induce the degradation of 3-Methoxyphenylacetone.

-

Decomposition of the Acetone Side Chain: The thermal decomposition of acetophenone, a structurally similar compound, primarily involves the loss of the acetyl group to form toluene (B28343) and carbon monoxide[7][8]. Analogously, 3-MPA could decompose to 3-methylanisole (B1663972) and carbon monoxide.

-

Cleavage of the Methoxy Group: Thermal decomposition of anisole can proceed via the loss of a methyl group to form a phenoxy radical[9][10]. This suggests that at high temperatures, 3-MPA could degrade to a 3-acetonylphenoxy radical, which could then undergo further reactions.

A summary of the potential degradation products of 3-Methoxyphenylacetone is provided in Table 2.

| Stress Condition | Potential Degradation Product | Hypothesized Pathway |

| Acid/Base Hydrolysis | 3-Hydroxyphenylacetone, Methanol | Cleavage of the ether linkage |

| Oxidation | 3-Hydroxyphenylacetone, Quinone derivatives, Carboxylic acids | Demethylation, Ring oxidation, Side-chain oxidation |

| Photolysis | 1-(3-methoxyphenyl)propan-2-ol, 3-Hydroxyphenylacetone | Photoreduction, Photodegradation of methoxy group |

| Thermal Degradation | 3-Methylanisole, Carbon Monoxide, 3-Acetonylphenol | Side-chain cleavage, Demethylation |

Experimental Protocols for Forced Degradation Studies

To experimentally investigate the stability of 3-Methoxyphenylacetone and identify its degradation products, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions[11][12][13][14][15].

General Considerations

-

Analyte Concentration: A suitable concentration of 3-Methoxyphenylacetone in an appropriate solvent should be prepared.

-

Controls: A control sample of 3-Methoxyphenylacetone, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Extent of Degradation: The stress conditions should be adjusted to achieve a target degradation of approximately 5-20% to ensure that the primary degradation products are formed and can be adequately characterized[15][16].

Hydrolytic Stress

-

Acid Hydrolysis: Treat a solution of 3-MPA with 0.1 M to 1 M hydrochloric acid or sulfuric acid. The solution should be heated (e.g., at 60-80 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Treat a solution of 3-MPA with 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide. The solution should be heated under similar conditions as the acid hydrolysis study.

-

Neutral Hydrolysis: Reflux a solution of 3-MPA in water at a controlled temperature.

Oxidative Stress

-

Treat a solution of 3-MPA with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperatures. The reaction should be monitored over time.

Photolytic Stress

-

Expose a solution of 3-MPA to a light source that provides both UV and visible light, as specified in ICH guideline Q1B[11]. A control sample should be wrapped in aluminum foil to protect it from light. The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

Thermal Stress

-

Expose a solid or liquid sample of 3-MPA to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled temperature oven for a specified duration. The study should be conducted in both open and closed containers to evaluate the effect of humidity.

Analytical Methodologies

A stability-indicating analytical method is required to separate and quantify 3-Methoxyphenylacetone from its potential degradation products.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common technique for stability studies. A C18 column with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol would be a suitable starting point. Gradient elution may be necessary to separate all degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of volatile degradation products. The sample may require derivatization to improve its volatility and thermal stability.

Spectroscopic Methods

-

Mass Spectrometry (MS): When coupled with HPLC or GC, MS can provide molecular weight information and fragmentation patterns of the degradation products, which is crucial for their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to definitively identify the structure of isolated degradation products.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized degradation pathways and a general experimental workflow for the stability testing of 3-Methoxyphenylacetone.

Caption: Hypothesized degradation pathways of 3-Methoxyphenylacetone under different stress conditions.

Caption: General experimental workflow for stability testing of 3-Methoxyphenylacetone.

Conclusion

While 3-Methoxyphenylacetone is reported to be stable under normal storage conditions, its chemical structure suggests potential for degradation under hydrolytic, oxidative, photolytic, and thermal stress. This technical guide has outlined the likely degradation pathways based on the known chemistry of its functional groups. The formation of degradants such as 3-hydroxyphenylacetone, 3-methylanisole, and various oxidation products is plausible. For a comprehensive understanding of its stability, it is imperative to conduct thorough forced degradation studies using the experimental protocols and analytical methodologies described herein. The elucidation of the actual degradation profile will be instrumental in ensuring the quality and safety of processes and products involving 3-Methoxyphenylacetone.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. asianjpr.com [asianjpr.com]

- 14. longdom.org [longdom.org]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acp.copernicus.org [acp.copernicus.org]

3-Methoxyphenylacetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methoxyphenylacetone, a significant chemical intermediate. The document details its nomenclature, physicochemical properties, synthesis and purification protocols, and analytical characterization methods. Furthermore, a proposed metabolic pathway is presented, drawing parallels with the known metabolism of its parent compound, phenylacetone (B166967).

Nomenclature and Identification

3-Methoxyphenylacetone is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for 3-Methoxyphenylacetone

| Type | Name | Source |

| IUPAC Name | 1-(3-methoxyphenyl)propan-2-one | [1] |

| Common Synonyms | 3-Methoxybenzyl methyl ketone | [2][3] |

| m-Methoxybenzyl methyl ketone | [2] | |

| m-Methoxyphenylacetone | [2][3] | |

| meta-Methoxyphenylacetone | [2] | |

| (3-methoxyphenyl)acetone | [1] | |

| 3-Methoxyphenyl acetone | [1][3] | |

| Systematic Names | 2-Propanone, 1-(3-methoxyphenyl)- | [1][3] |

| 2-Propanone, 1-(m-methoxyphenyl)- | [3] | |

| 1-(3-methoxy-phenyl)-propan-2-one | [1] | |

| 3-(3-methoxyphenyl)propan-2-one | [1] | |

| 1-[3-(methyloxy)phenyl]-2-propanone | [1] | |

| CAS Registry Number | 3027-13-2 | [1][2][3] |

| EC Number | 221-191-9 | [1] |

| PubChem CID | 76410 | [1] |

Physicochemical Properties

The key quantitative physicochemical properties of 3-Methoxyphenylacetone are summarized in Table 2, providing essential data for experimental design and chemical handling.

Table 2: Physicochemical Properties of 3-Methoxyphenylacetone

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [2][4] |

| Molecular Weight | 164.20 g/mol | [2][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 258-260 °C (lit.) | [5][6] |

| Density | 1.911 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n20/D) | 1.5252 (lit.) | [5][6] |

| Solubility | Miscible with dimethyl sulfoxide | [6] |

| InChI Key | RMMRRRLPDBJBQL-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(=O)CC1=CC(=CC=C1)OC | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 3-Methoxyphenylacetone.

Synthesis of 3-Methoxyphenylacetone via Grignard Reaction

This protocol describes a green synthesis method for 3-Methoxyphenylacetone.[7]

Materials:

-

Magnesium powder

-

Anhydrous aluminum trichloride

-

m-Methoxybromobenzene

-

Tetrahydrofuran (THF), anhydrous

-

3M Hydrochloric acid

Procedure:

-

To a reactor equipped with a reflux condenser and a dropping funnel, add magnesium powder and anhydrous aluminum trichloride.

-

Slowly add a mixed solution of m-methoxybromobenzene and anhydrous THF from the dropping funnel. Control the reaction temperature between 30-80 °C to maintain a gentle reflux.

-

After the addition is complete, continue to heat at reflux for 0.5-1.0 hour to ensure the complete reaction of magnesium and the formation of the Grignard reagent.

-

While stirring, slowly add propionitrile dropwise to the Grignard reagent. After the addition is complete, continue the reaction for an additional 1.0-2.0 hours.

-

Upon completion of the reaction, cool the mixture in a cold water bath and slowly add 3M hydrochloric acid dropwise to decompose the addition product and separate the inorganic phase.

-

Separate the organic phase and remove the THF by distillation under atmospheric pressure.

-

The crude 3-Methoxyphenylacetone is then purified by vacuum distillation.

Purification of Phenylacetones (Adapted for 3-Methoxyphenylacetone)

This procedure is adapted from a method for purifying o-methoxyphenylacetone and can be applied to remove aldehydic impurities.[1]

Materials:

-

Crude 3-Methoxyphenylacetone containing aldehydic impurities

-

Benzene (B151609) (or a suitable alternative solvent like toluene)

-

Sodium bisulfite

-

Water

Procedure:

-

Dissolve the crude 3-Methoxyphenylacetone in benzene.

-

Prepare a solution of sodium bisulfite in water. The amount of sodium bisulfite should be in excess relative to the estimated amount of aldehydic impurity.

-

Mix the benzene solution with the sodium bisulfite solution and stir vigorously.

-

Separate the organic layer and wash it with water.

-

Remove the benzene by distillation.

-

The remaining oil, which is the purified 3-Methoxyphenylacetone, can be further purified by vacuum distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the identification and purity assessment of 3-Methoxyphenylacetone. The mass spectrum of 3-Methoxyphenylacetone is available in public databases such as the NIST WebBook.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of 3-Methoxyphenylacetone. Spectral data can be found in various chemical databases.[8]

Proposed Metabolic Pathway

Figure 1: Proposed metabolic pathway of 3-Methoxyphenylacetone.

The proposed metabolic pathway for 3-Methoxyphenylacetone, as illustrated in Figure 1, suggests that the compound likely undergoes reduction to its corresponding alcohol, 1-(3-methoxyphenyl)propan-2-ol.[2] Further metabolism may involve hydroxylation to form a glycol or a ketol.[2] A significant metabolic route is anticipated to be the oxidation of the side chain to yield 3-methoxybenzoic acid, which can then be conjugated with glycine to form 3-methoxyhippuric acid for excretion.[9] This proposed pathway is based on the established metabolism of phenylacetone and provides a framework for future metabolic studies on 3-Methoxyphenylacetone.[2][9]

References

- 1. Directed evolution of phenylacetone monooxygenase as an active catalyst for the Baeyer-Villiger conversion of cyclohexanone to caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of phenylacetone, phenyl-2-butanone, and 3-methyl-1-phenyl-2-butanone by rabbit liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. 3-Methoxyacetophenone(586-37-8) 1H NMR [m.chemicalbook.com]

- 9. Phenylacetone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of 3-Methoxyphenylacetone from 3-Methoxyphenylacetic Acid

Introduction

3-Methoxyphenylacetone is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and research chemicals. This application note provides a detailed protocol for the synthesis of 3-methoxyphenylacetone from 3-methoxyphenylacetic acid via reaction with methyllithium (B1224462). This method offers a direct route to the desired ketone. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Principle